molecular formula C9H11NO2 B021957 Methacetin-methoxy-13C CAS No. 72156-70-8

Methacetin-methoxy-13C

Cat. No.: B021957
CAS No.: 72156-70-8
M. Wt: 166.18 g/mol
InChI Key: XVAIDCNLVLTVFM-VQEHIDDOSA-N
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Description

Methacetin methoxy-C-13 is a radiopharmaceutical compound used primarily as a diagnostic agent in liver function tests. It is a 13C-labeled version of methacetin, which allows for precise measurement of liver function through breath tests. The compound is metabolized in the liver, and the resulting 13CO2 can be measured in the patient’s breath, providing valuable information about hepatic function .

Mechanism of Action

Target of Action

Methacetin-methoxy-13C, also known as Methacetin methoxy-C-13 or Methacetin-13C, is primarily targeted towards the liver . It is used as a diagnostic agent in liver function tests . The compound’s primary target is the hepatic cytochrome P450 1A2 , an enzyme that plays a crucial role in the metabolism of xenobiotics in the body .

Mode of Action

This compound interacts with its target, the hepatic cytochrome P450 1A2, through a process called oxidative demethylation . This process involves the removal of a methyl group from the compound, which is then oxidized to form carbon dioxide .

Biochemical Pathways

The biochemical pathway affected by this compound involves the metabolism of the compound in the liver. The compound is rapidly metabolized in the liver, being dealkylated by hepatic cytochrome P450 1A2 to give paracetamol (acetaminophen); the methyl of the methoxy group is eliminated as CO2 .

Pharmacokinetics

It is known that when administered, this compound undergoes extensive liver first-pass clearance . The compound is rapidly converted in the liver via O-dealkylation to acetaminophen and 13CO2 .

Result of Action

The result of this compound’s action is the formation of 13CO2, which is eliminated through the lungs . This allows the liver function to be determined quickly and precisely by measuring the 13CO2 in the breath .

Action Environment

The action of this compound is influenced by the environment within the body, particularly the liver. The compound’s action, efficacy, and stability can be affected by factors such as liver function, blood flow, and the presence of other substances that may interact with hepatic cytochrome P450 1A2 . .

Biochemical Analysis

Biochemical Properties

Methacetin-methoxy-13C interacts with various enzymes and proteins in the liver. The compound is metabolized by the cytochrome P450 enzyme system, specifically by the CYP1A2 enzyme . This interaction involves the oxidative demethylation of this compound, leading to the liberation of 13CO2 .

Cellular Effects

The metabolism of this compound in the liver cells influences various cellular processes. The production of 13CO2 from this compound can be used to assess liver function, providing insights into cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the CYP1A2 enzyme in the liver. The compound undergoes oxidative demethylation, a process that results in the production of 13CO2 . This process involves binding interactions with the enzyme, leading to changes in gene expression and enzyme activation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is rapidly metabolized in the liver, with a significant portion not immediately metabolized but transiently taken up into a storage compartment . This can influence the long-term effects of the compound on cellular function.

Metabolic Pathways

This compound is involved in specific metabolic pathways in the liver. It is metabolized by the cytochrome P450 enzyme system, specifically the CYP1A2 enzyme . This process can influence metabolic flux and metabolite levels.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methacetin methoxy-C-13 involves the O-alkylation of phenols by alkylhalides through an intermediate potassium salt of paracetamol (N-(4-hydroxyphenyl)acetamide). The reaction is carried out using 13C-methyliodide in the presence of potassium carbonate (K2CO3) under mild conditions (20-25°C). This method yields the product with high selectivity, achieving a 97.8% yield, 99.6% mass purity, and 99.1% isotopic purity .

Industrial Production Methods

Industrial production of Methacetin methoxy-C-13 follows similar synthetic routes but on a larger scale. Quality control during production is ensured using physicochemical analytical methods such as NMR, IR spectroscopy, and ESI-MS mass spectrometry .

Chemical Reactions Analysis

Types of Reactions

Methacetin methoxy-C-13 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: The primary reagent involved is the cytochrome P450 1A2 enzyme in the liver.

    Substitution: Various alkylhalides and bases like potassium carbonate are used in synthetic reactions.

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methacetin methoxy-C-13 is unique due to its 13C labeling, which allows for precise and non-invasive measurement of liver function through breath tests. This isotopic labeling provides a significant advantage in diagnostic accuracy and safety compared to non-labeled compounds .

Properties

IUPAC Name

N-(4-(113C)methoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-7(11)10-8-3-5-9(12-2)6-4-8/h3-6H,1-2H3,(H,10,11)/i2+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVAIDCNLVLTVFM-VQEHIDDOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)O[13CH3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601298070
Record name N-[4-(Methoxy-13C)phenyl]acetamide
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Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72156-70-8
Record name N-[4-(Methoxy-13C)phenyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72156-70-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methacetin methoxy-C-13
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methacetin methoxy-C-13
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15885
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Record name N-[4-(Methoxy-13C)phenyl]acetamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methacetin-methoxy-13C
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Record name METHACETIN METHOXY-C-13
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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